N-isopropyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
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Description
The compound “N-isopropyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide” is a complex organic molecule. It contains several functional groups and rings, including an isopropyl group, a triazolopyrimidine ring, and a thioacetamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization processes or domino reactions . Protodeboronation of alkyl boronic esters is also a common method used in the synthesis of complex organic compounds .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The triazolopyrimidine ring and the thioacetamide group would likely contribute significantly to the compound’s properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the thioacetamide group might be involved in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the triazolopyrimidine ring could contribute to its aromaticity .Scientific Research Applications
Insecticidal Properties
- Synthesis for Insecticidal Use : A precursor similar to N-isopropyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide was utilized in synthesizing various heterocycles, demonstrating potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. The synthesized compounds showed promising results as insecticides (Fadda et al., 2017).
Antimicrobial and Antitumor Agents
Novel Thiazolopyrimidines Synthesis : A series of thiazolopyrimidine derivatives, including structures related to this compound, were synthesized for potential use as antimicrobial and antitumor agents. Some tested compounds showed significant antimicrobial activity, although none demonstrated substantial antitumor activity (Said et al., 2004).
Derivatives for Anticancer Screening : Unique derivatives, including compounds with a core structure resembling this compound, exhibited strong antiproliferative activity in nanomolar concentrations against a panel of human tumor cell lines, showing potential as anticancer agents (Lauria et al., 2013).
Synthesis of Heterocyclic Compounds
- Building Blocks for Substituted Pyrazoles : this compound and related compounds were utilized as intermediates in the synthesis of various heterocycles, highlighting their versatility in creating substituted pyrazoles, pyridines, and triazolo-pyrimidines with potential antitumor and antimicrobial activities (Riyadh, 2011).
Radiosynthesis for Imaging Applications
- Radioligand Imaging : Derivatives of pyrazolo[1,5-a]pyrimidineacetamides, structurally similar to this compound, were developed for imaging the translocator protein (18 kDa) with positron emission tomography (PET), indicating potential applications in diagnostic imaging (Dollé et al., 2008).
Anti-Inflammatory Activity
- Synthesis as Anti-Inflammatory Agents : Utilizing compounds structurally related to this compound, a series of derivatives were synthesized and showed promising anti-inflammatory activity, comparable to reference drugs (Abdulla, 2008).
Properties
IUPAC Name |
2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S/c1-4-5-9-6-10(19)15-12-16-17-13(18(9)12)21-7-11(20)14-8(2)3/h6,8H,4-5,7H2,1-3H3,(H,14,20)(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFJGHPTHMNBPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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